molecular formula C15H10F3NO4 B100764 Anthranilic acid, N-((2-carboxy-5-trifluoromethyl)phenyl)- CAS No. 18953-21-4

Anthranilic acid, N-((2-carboxy-5-trifluoromethyl)phenyl)-

Cat. No. B100764
CAS RN: 18953-21-4
M. Wt: 325.24 g/mol
InChI Key: OFIKQKCNUVWFGP-UHFFFAOYSA-N
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Description

Anthranilic acid, N-((2-carboxy-5-trifluoromethyl)phenyl)- (ATF) is a chemical compound that belongs to the class of aromatic carboxylic acids. It is widely used in scientific research due to its unique properties and potential applications. In

Mechanism Of Action

The mechanism of action of Anthranilic acid, N-((2-carboxy-5-trifluoromethyl)phenyl)- is not well understood. However, studies have shown that it can inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. Additionally, Anthranilic acid, N-((2-carboxy-5-trifluoromethyl)phenyl)- has been shown to induce apoptosis in cancer cells by activating the caspase pathway.

Biochemical And Physiological Effects

Anthranilic acid, N-((2-carboxy-5-trifluoromethyl)phenyl)- has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been shown to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in the inflammatory response. Moreover, Anthranilic acid, N-((2-carboxy-5-trifluoromethyl)phenyl)- has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Anthranilic acid, N-((2-carboxy-5-trifluoromethyl)phenyl)- in lab experiments is its versatility. It can be used as a building block in the synthesis of various compounds, making it a valuable tool for drug discovery. Additionally, Anthranilic acid, N-((2-carboxy-5-trifluoromethyl)phenyl)- has been shown to exhibit various properties, including anti-inflammatory and anti-cancer properties, making it a promising candidate for further research.
However, there are also some limitations to using Anthranilic acid, N-((2-carboxy-5-trifluoromethyl)phenyl)- in lab experiments. One of the main limitations is its cost. Anthranilic acid, N-((2-carboxy-5-trifluoromethyl)phenyl)- is a relatively expensive compound, which may limit its use in some labs. Additionally, the synthesis of Anthranilic acid, N-((2-carboxy-5-trifluoromethyl)phenyl)- can be challenging, which may limit its availability.

Future Directions

There are several future directions for the use of Anthranilic acid, N-((2-carboxy-5-trifluoromethyl)phenyl)- in scientific research. One of the main directions is the development of new drugs based on Anthranilic acid, N-((2-carboxy-5-trifluoromethyl)phenyl)-. The anti-inflammatory and anti-cancer properties of Anthranilic acid, N-((2-carboxy-5-trifluoromethyl)phenyl)- make it a promising candidate for drug discovery. Additionally, the use of Anthranilic acid, N-((2-carboxy-5-trifluoromethyl)phenyl)- in material science may lead to the development of new materials with unique properties.
Conclusion:
In conclusion, Anthranilic acid, N-((2-carboxy-5-trifluoromethyl)phenyl)- (Anthranilic acid, N-((2-carboxy-5-trifluoromethyl)phenyl)-) is a chemical compound that has a wide range of applications in scientific research. It can be synthesized using various methods and has been shown to exhibit various properties, including anti-inflammatory, anti-cancer, and anti-bacterial properties. While there are some limitations to using Anthranilic acid, N-((2-carboxy-5-trifluoromethyl)phenyl)- in lab experiments, its versatility and potential for drug discovery make it a valuable tool for scientific research.

Synthesis Methods

Anthranilic acid, N-((2-carboxy-5-trifluoromethyl)phenyl)- can be synthesized using various methods, including the reaction of 2-amino-5-trifluoromethylbenzoic acid with phthalic anhydride in the presence of a catalyst. The reaction results in the formation of Anthranilic acid, N-((2-carboxy-5-trifluoromethyl)phenyl)-, which can be purified using various techniques such as recrystallization and chromatography.

Scientific Research Applications

Anthranilic acid, N-((2-carboxy-5-trifluoromethyl)phenyl)- has a wide range of applications in scientific research, including drug discovery, chemical biology, and material science. It is used as a building block in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and dyes. Moreover, Anthranilic acid, N-((2-carboxy-5-trifluoromethyl)phenyl)- has been shown to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties, making it a promising candidate for drug discovery.

properties

CAS RN

18953-21-4

Product Name

Anthranilic acid, N-((2-carboxy-5-trifluoromethyl)phenyl)-

Molecular Formula

C15H10F3NO4

Molecular Weight

325.24 g/mol

IUPAC Name

2-(2-carboxyanilino)-4-(trifluoromethyl)benzoic acid

InChI

InChI=1S/C15H10F3NO4/c16-15(17,18)8-5-6-10(14(22)23)12(7-8)19-11-4-2-1-3-9(11)13(20)21/h1-7,19H,(H,20,21)(H,22,23)

InChI Key

OFIKQKCNUVWFGP-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)O)NC2=C(C=CC(=C2)C(F)(F)F)C(=O)O

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC2=C(C=CC(=C2)C(F)(F)F)C(=O)O

Other CAS RN

18953-21-4

Origin of Product

United States

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